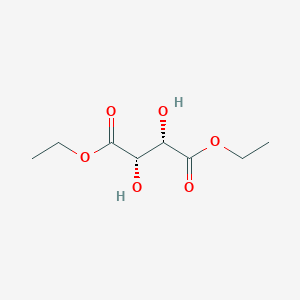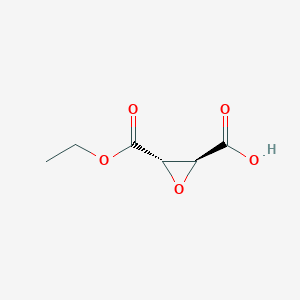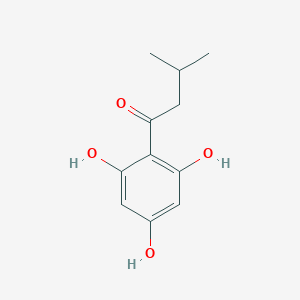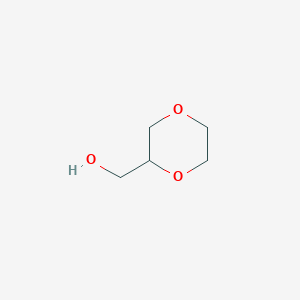
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate” is an intermediate in the preparation of soluble guanylyl cyclase activators . It has a molecular weight of 197.23 and a molecular formula of C10H15NO3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 3-cyclopropyl-3-oxopropionate with dimethylformamide dimethylacetal . This reaction can be carried out in various solvents such as toluene or 1,4-dioxane, typically at elevated temperatures . The product is obtained as a yellow oil .Molecular Structure Analysis
The molecule contains a total of 29 bonds, including 14 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The compound is reactive due to the presence of the double bond and the tertiary amine group. It can participate in various chemical reactions, but specific reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The compound is a yellow liquid . It is soluble in dichloromethane and ethyl acetate . It has a topological polar surface area of 46.6Ų .Applications De Recherche Scientifique
- Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate has been studied in cycloaddition reactions. For instance, its reaction with unstable benzonitrile N-oxides led to the formation of regioisomers. Notably, with 4-methoxybenzonitrile oxide, it favored the production of 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates .
- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (also known as Rhodiasolv PolarClean) is a non-toxic replacement for common polar aprotic solvents. It has gained attention due to efforts in green solvent selection .
Cycloaddition Reactions and Regioselectivity
Solvent Alternatives in Green Chemistry
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSJMWJBYITQW-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


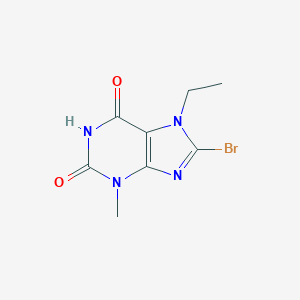
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
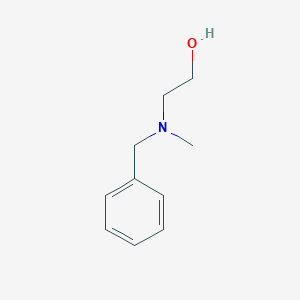
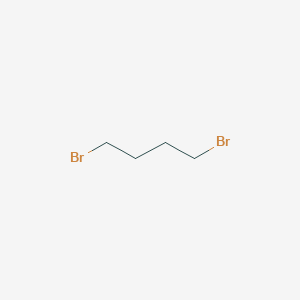
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
